Cas no 1383789-11-4 (3-Chloro-2,5,6-trimethoxyisonicotinic acid)
3-Chloro-2,5,6-trimethoxyisonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2,5,6-trimethoxyisonicotinic acid
- 3-Chloro-2,5,6-trimethoxyisonicotinic acid, AldrichCPR
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- Inchi: 1S/C9H10ClNO5/c1-14-6-4(9(12)13)5(10)7(15-2)11-8(6)16-3/h1-3H3,(H,12,13)
- InChI Key: OYXIUWKKALTRAS-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C(C(=C1C(=O)O)OC)OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 252
- Topological Polar Surface Area: 77.9
3-Chloro-2,5,6-trimethoxyisonicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C596390-10mg |
3-Chloro-2,5,6-trimethoxyisonicotinic acid |
1383789-11-4 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | C596390-50mg |
3-Chloro-2,5,6-trimethoxyisonicotinic acid |
1383789-11-4 | 50mg |
$ 160.00 | 2022-06-01 | ||
| TRC | C596390-100mg |
3-Chloro-2,5,6-trimethoxyisonicotinic acid |
1383789-11-4 | 100mg |
$ 250.00 | 2022-06-01 |
3-Chloro-2,5,6-trimethoxyisonicotinic acid Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3-Chloro-2,5,6-trimethoxyisonicotinic acid
Introduction to 3-Chloro-2,5,6-trimethoxyisonicotinic Acid (CAS No. 1383789-11-4) and Its Emerging Applications in Chemical Biology
3-Chloro-2,5,6-trimethoxyisonicotinic acid, identified by the chemical identifier CAS No. 1383789-11-4, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of isonicotinic acid derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a chloro substituent and methoxy groups at specific positions, imparts unique reactivity and biological properties to this molecule, making it a valuable scaffold for drug discovery and mechanistic studies.
The molecular structure of 3-Chloro-2,5,6-trimethoxyisonicotinic acid consists of a pyridine ring core substituted with a carboxylic acid group at the 4-position, a chloro group at the 3-position, and methoxy groups at the 2-, 5-, and 6-positions. This arrangement creates a rich array of potential interaction sites with biological targets, including enzymes and receptors. The chloro group, in particular, is known to enhance electrophilicity, facilitating nucleophilic substitution reactions that are widely exploited in medicinal chemistry for the development of novel bioactive molecules.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 3-Chloro-2,5,6-trimethoxyisonicotinic acid, making it more accessible for research purposes. The synthesis typically involves multi-step reactions starting from readily available pyridine precursors, employing chlorination and methylation strategies to introduce the desired substituents. These synthetic pathways have been optimized to ensure high yields and purity, which are critical for downstream applications such as biological assays and structural biology studies.
In the realm of chemical biology, 3-Chloro-2,5,6-trimethoxyisonicotinic acid has been investigated for its potential role as an intermediate in the synthesis of bioactive compounds. Its structural features make it a versatile building block for designing molecules that interact with specific biological pathways. For instance, derivatives of this compound have shown promise in modulating enzyme activities associated with metabolic disorders and inflammatory diseases. The methoxy groups provide opportunities for further functionalization through etherification or sulfation reactions, expanding the chemical space available for drug development.
One particularly compelling area of research involves the exploration of 3-Chloro-2,5,6-trimethoxyisonicotinic acid as a precursor for antimicrobial agents. The pyridine core is a common motif in many antibiotics, and modifications to this scaffold can lead to novel compounds with enhanced efficacy against resistant bacterial strains. Preliminary studies have suggested that certain derivatives exhibit inhibitory effects on bacterial gyrase and topoisomerase enzymes, which are critical for DNA replication in pathogens. This finding underscores the potential of 3-Chloro-2,5,6-trimethoxyisonicotinic acid as a lead compound in the fight against antibiotic-resistant infections.
Another emerging application of 3-Chloro-2,5,6-trimethoxyisonicotinic acid lies in its utility as a chiral building block for asymmetric synthesis. The presence of stereogenic centers in its structure allows for the preparation of enantiomerically pure compounds that can be used in catalytic processes or as intermediates for chiral drugs. Enantioselective modifications have been achieved through coordination with transition metals or by employing biocatalytic methods, which align with the growing trend toward sustainable and environmentally friendly synthetic approaches.
The pharmacological profile of 3-Chloro-2,5,6-trimethoxyisonicotinic acid has also been examined in vitro using cell-based assays. These studies have revealed potential interactions with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. By modulating PPAR activity, derivatives of this compound may offer therapeutic benefits in conditions like obesity and type 2 diabetes. Furthermore, its ability to cross cell membranes suggests it could be developed into orally active drugs.
From a computational chemistry perspective, 3-Chloro-2,5,6-trimethoxyisonicotinic acid has been subjected to molecular docking simulations to predict its binding affinity to various protein targets. These virtual screening approaches have identified key residues on target proteins that interact with the functional groups present on the molecule. Such insights are invaluable for rational drug design and can accelerate the discovery process by prioritizing promising candidates for experimental validation.
The toxicological assessment of 3-Chloro-2,5,6-trimethoxyisonicotinic acid is another critical aspect that has been addressed in recent research. In vitro toxicity tests using human cell lines have provided preliminary data on its safety profile. While no significant cytotoxicity was observed at submicromolar concentrations under controlled conditions, further studies are warranted to evaluate long-term effects and potential side interactions. These assessments are essential for ensuring that promising candidates advance safely through preclinical development.
The future prospects of 3-Chloro-2,5,6-trimethoxyisonicotinic acid are vast and multifaceted。 As our understanding of biological systems continues to evolve, so too will the applications of this versatile compound。 Innovations in synthetic methodologies, coupled with advances in biotechnology, will likely unlock new possibilities for its use in drug discovery, material science, and beyond。 Collaborative efforts between chemists, biologists, and pharmacologists will be instrumental in realizing these potential benefits.
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